REACTION_CXSMILES
|
[I:1][C:2]1[C:3]2[CH:4]=[CH:5][C:6]([CH3:13])=[N:7][C:8]=2[C:9](=O)[NH:10][CH:11]=1.P(Cl)(Cl)([Cl:16])=O>>[Cl:16][C:9]1[N:10]=[CH:11][C:2]([I:1])=[C:3]2[C:8]=1[N:7]=[C:6]([CH3:13])[CH:5]=[CH:4]2
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Name
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|
Quantity
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14.2 g
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Type
|
reactant
|
Smiles
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IC=1C=2C=CC(=NC2C(NC1)=O)C
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Name
|
|
Quantity
|
68 mL
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Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Type
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CUSTOM
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Details
|
stirred for 5 hours at 90° C
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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CUSTOM
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Details
|
evaporated to dryness
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Type
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EXTRACTION
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Details
|
extracted carefully with saturated NaHCO3-Solution
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Type
|
WASH
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Details
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The aqueous layer was washed two times with dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layers were dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel (ethyl acetate/heptane 10:90->100:0 gradient)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=CC(=C2C=CC(=NC12)C)I
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g | |
YIELD: PERCENTYIELD | 32% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |